1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea
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Overview
Description
1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a cyclohexyl group, an imidazo[1,2-b]pyridazine moiety, and a urea linkage, making it a versatile candidate for various biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridazines, have been known to exhibit diverse biological activity, including anticancer, anticonvulsant (antiepileptic), antimalarial effects, activity against human immunodeficiency virus and influenza, and stimulating activity on soluble guanylate cyclase (relief of angina pectoris) .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function, leading to the observed biological effects .
Biochemical Pathways
Given the diverse biological activities of similar compounds, it can be inferred that multiple pathways may be affected .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea typically involves multiple steps:
Formation of the imidazo[1,2-b]pyridazine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the cyclohexyl group: This step may involve nucleophilic substitution reactions where a cyclohexylamine is introduced.
Formation of the urea linkage: This is typically done by reacting an isocyanate with an amine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Cyclohexyl urea derivatives: These compounds share the cyclohexyl urea structure and are studied for their pharmacological properties.
Uniqueness
1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
1-cyclohexyl-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14-8-9-15(18-13-26-19(23-18)10-11-20(25-26)28-2)12-17(14)24-21(27)22-16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZHDFXTXSNEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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